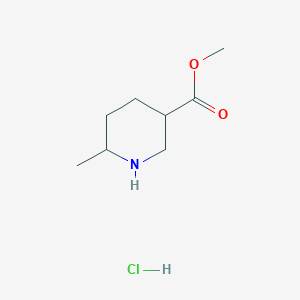
2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid
説明
“2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid” is an organic compound . It is also known as DL-2-Indanylglycine . It is typically a white solid .
Synthesis Analysis
The synthesis of DL-2-Indanylglycine involves a condensation reaction between 2,3-dihydro-1H-inden-2-aldehyde and glycine to form a precursor. This precursor is then reduced and purified through crystallization to yield DL-2-Indanylglycine .Molecular Structure Analysis
The molecular formula of “2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c12-11(7-10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It is soluble in water and organic solvents like methanol and ethanol . The predicted density is 1.254±0.06 g/cm3 , and the predicted boiling point is 372.9±25.0 °C .科学的研究の応用
Peptide Chain Synthesis
Research by Shilin et al. (2019) demonstrates the use of a derivative of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid in the N-acylation of α- or β-amino acid units. This process leads to the formation of dipeptide indan-1-one derivatives, highlighting the compound's role in peptide synthesis (Shilin et al., 2019).
Synthesis of Indan-1-one Derivatives
In another study by Shilin et al. (2018), indan-1-one derivatives with amino acid fragments were synthesized. This involved the N-acylation of amino acids by a similar compound, showcasing the potential for creating diverse molecular structures (Shilin et al., 2018).
Antioxidant and Enzyme Inhibition Studies
Ikram et al. (2015) explored the synthesis of a Schiff base ligand using an amino acid related to 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid. This ligand, when reacted with metal ions, produced compounds with notable antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Isoxazolylpyrrolone Synthesis
Sakhno et al. (2021) used a similar acetic acid in the synthesis of isoxazolylpyrrolones. This illustrates the compound's utility in creating heterocyclic compounds with potential biological applications (Sakhno et al., 2021).
Structural Studies
Chui et al. (2004) studied the molecular structures of acetic acids related to 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid. This research contributes to understanding the conformational properties of these molecules in solution and solid states (Chui et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
2-(2-amino-1,3-dihydroinden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(7-10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBBNTKAGQQNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)


![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)
![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)




